5-{[(5-chloro-2-nitrophenyl)carbonyl]amino}-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide
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Overview
Description
5-(5-Chloro-2-nitrobenzamido)-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-chloro-2-nitrobenzamido)-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the nitration of 5-chloro-2-nitrobenzamide, followed by a series of substitution and coupling reactions to introduce the cyano, diethyl, and methylthiophene groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(5-Chloro-2-nitrobenzamido)-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The cyano group can be reduced to an amine or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5-amino-2-nitrobenzamide, while substitution of the chloro group can produce various substituted benzamides.
Scientific Research Applications
5-(5-Chloro-2-nitrobenzamido)-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(5-chloro-2-nitrobenzamido)-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s various functional groups allow it to engage in multiple interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-nitrobenzamide
- 5-Chloro-2-nitrobenzoic acid
- 2-Chloro-5-nitrobenzamide
Uniqueness
Compared to similar compounds, 5-(5-chloro-2-nitrobenzamido)-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide is unique due to its complex structure and the presence of multiple functional groups. This complexity allows for a broader range of chemical reactions and potential applications. Additionally, the thiophene ring imparts specific electronic properties that can be advantageous in certain applications, such as in the development of electronic materials.
Properties
Molecular Formula |
C18H17ClN4O4S |
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Molecular Weight |
420.9 g/mol |
IUPAC Name |
5-[(5-chloro-2-nitrobenzoyl)amino]-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C18H17ClN4O4S/c1-4-22(5-2)18(25)15-10(3)13(9-20)17(28-15)21-16(24)12-8-11(19)6-7-14(12)23(26)27/h6-8H,4-5H2,1-3H3,(H,21,24) |
InChI Key |
IZMKEISXKGWVAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])C#N)C |
Origin of Product |
United States |
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